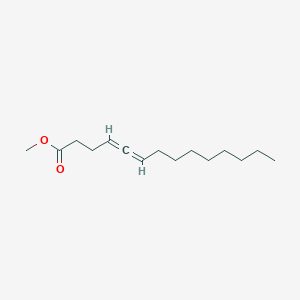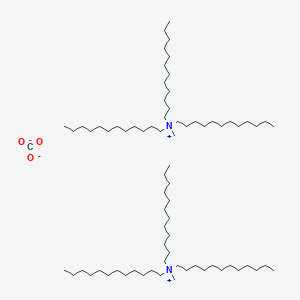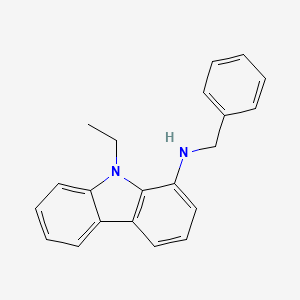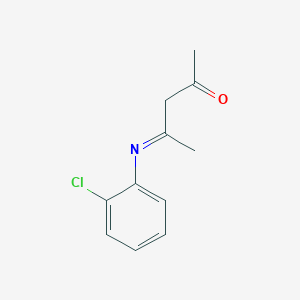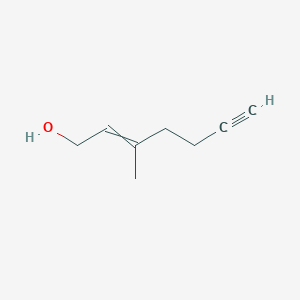
3-Methylhept-2-en-6-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylhept-2-en-6-yn-1-ol is an organic compound characterized by the presence of a triple bond (alkyne), a double bond (alkene), and a hydroxyl group (alcohol). This compound is part of the family of unsaturated alcohols and is known for its unique structure, which allows it to participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-2-en-6-yn-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methylhept-2-en-6-yn-1-yl magnesium bromide with formaldehyde, followed by hydrolysis, yields the desired alcohol. Another method involves the hydration of 3-methylhept-2-en-6-yne under acidic conditions to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydration of the corresponding alkyne. This process is carried out in the presence of a catalyst such as mercuric sulfate in an acidic medium. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-Methylhept-2-en-6-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylhept-2-en-6-yn-1-one or 3-methylhept-2-en-6-yn-1-al.
Reduction: Formation of 3-methylheptane.
Substitution: Formation of 3-methylhept-2-en-6-yn-1-chloride or 3-methylhept-2-en-6-yn-1-bromide.
科学的研究の応用
3-Methylhept-2-en-6-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Employed in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 3-Methylhept-2-en-6-yn-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne and alkene groups can participate in addition reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Methylhept-2-en-6-yne: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Methylhept-2-en-6-yn-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
3-Methylhept-2-en-6-yn-1-chloride: Contains a chlorine atom instead of a hydroxyl group, making it useful in different substitution reactions.
Uniqueness
3-Methylhept-2-en-6-yn-1-ol is unique due to the presence of both alkyne and alkene groups along with a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
106131-45-7 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
3-methylhept-2-en-6-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h1,6,9H,4-5,7H2,2H3 |
InChIキー |
UHUIGQPIQSZMCC-UHFFFAOYSA-N |
正規SMILES |
CC(=CCO)CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



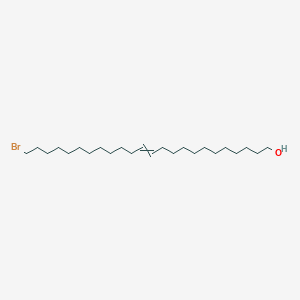
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
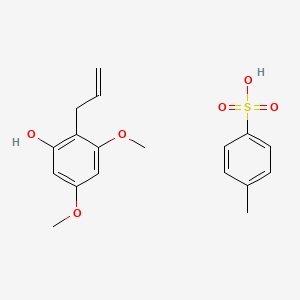
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)

